Methyl 2-chloro-5-isopropylthiazole-4-carboxylate is a chemical compound classified as a combustible solid. Its molecular formula is , and it has a molecular weight of approximately 191.69 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and agrochemicals. Its structure features a thiazole ring, which is significant for its biological activity.
The compound is available from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is listed under the CAS number 81569-27-9. It is classified under the Environmental Protection Agency's DSSTox database, indicating its relevance in toxicology studies. The compound's classification includes a water hazard classification (WGK) of 3, suggesting moderate environmental risk .
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate can be synthesized through the reaction of 2-chloro-5-isopropylthiazole with methyl chloroformate. This reaction typically occurs in the presence of a base, such as triethylamine, which facilitates the formation of the ester bond. The synthesis process involves:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during production.
The molecular structure of methyl 2-chloro-5-isopropylthiazole-4-carboxylate can be represented by its SMILES notation: O=C(OC)C1=C(C(C)C)SC(Cl)=N1
. The compound features a thiazole ring with an isopropyl group and a chlorine substituent, contributing to its unique chemical properties.
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate can participate in various chemical reactions typical of thiazole derivatives. These include:
These reactions are significant for developing more complex thiazole derivatives with enhanced biological activities.
The mechanism of action of methyl 2-chloro-5-isopropylthiazole-4-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors within organisms. The chlorine atom and ester group contribute to its binding affinity and reactivity, potentially influencing various biochemical pathways:
Research indicates that compounds with similar structures often exhibit antimicrobial and antifungal properties due to their ability to disrupt cellular functions .
These properties are crucial for determining safe handling practices and potential applications in research and industry .
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: